molecular formula C7H9ClN2O2 B15070632 4-chloro-5-propoxypyridazin-3(2H)-one CAS No. 1346697-44-6

4-chloro-5-propoxypyridazin-3(2H)-one

Cat. No.: B15070632
CAS No.: 1346697-44-6
M. Wt: 188.61 g/mol
InChI Key: SSJXMGNVMPPQDT-UHFFFAOYSA-N
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Description

4-Chloro-5-propoxypyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms (pyridazinone core). The compound features a chlorine atom at position 4 and a propoxy group (–OCH2CH2CH3) at position 5 (Figure 1). Pyridazinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

CAS No.

1346697-44-6

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-chloro-4-propoxy-1H-pyridazin-6-one

InChI

InChI=1S/C7H9ClN2O2/c1-2-3-12-5-4-9-10-7(11)6(5)8/h4H,2-3H2,1H3,(H,10,11)

InChI Key

SSJXMGNVMPPQDT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

Biological Activity

4-Chloro-5-propoxypyridazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry and agriculture. Its unique structure, characterized by a pyridazinone core with a chlorine substituent at the 4-position and a propoxy group at the 5-position, influences its biological activity and reactivity. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN3O\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3\text{O}

This compound's structural features contribute to its diverse biological activities, making it a candidate for drug development and agricultural applications.

Pharmacological Effects

Recent studies indicate that this compound exhibits various pharmacological properties, including:

  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown promising results in vitro against several cancer cell lines, although specific IC50 values are yet to be published.
  • Antimicrobial Properties : The compound's structural characteristics may confer antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is currently under investigation. Studies typically involve assessing its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's pharmacological potential.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other pyridazinone derivatives. The following table summarizes key features of similar compounds:

Compound NameKey Features
4-Chloro-5-methylpyridazin-3(2H)-oneContains a methyl group instead of a propoxy group.
4-Chloro-5-fluoropropoxypyridazin-3(2H)-oneIncorporates a fluorine atom, affecting reactivity and activity.
4-Bromo-5-propoxypyridazin-3(2H)-oneSubstituted with bromine instead of chlorine.

The differences in substituents significantly influence the reactivity and biological effects of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies

While specific case studies focusing solely on this compound remain limited, related research has demonstrated the efficacy of similar pyridazinone compounds in various therapeutic areas. For example:

  • Anticancer Studies : A related pyridazinone derivative was reported to exhibit potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Research : Another study highlighted the antimicrobial properties of pyridazinones against resistant bacterial strains, suggesting a potential application for this compound in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-5-propoxypyridazin-3(2H)-one with analogous pyridazinone derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations at Position 5

The substituent at position 5 significantly impacts molecular properties. Below is a comparative table of key derivatives:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound Propoxy C₇H₉ClN₂O₂ 200.61 Not reported Inferred
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one Cyclobutylmethoxy C₉H₁₁ClN₂O₂ 214.65 1346697-59-3
4-Chloro-5-methylpyridazin-3(2H)-one Methyl C₅H₅ClN₂O 144.56 1638764-84-7
4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one Isopentyloxy C₉H₁₃ClN₂O₂ 228.67 Not reported
4-Chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one Cyclopropylmethoxy C₈H₉ClN₂O₂ 200.63 52820-49-2
5-Amino-4-chloropyridazin-3(2H)-one Amino C₄H₄ClN₃O 145.55 6959-56-4
Key Observations:

Steric and Electronic Effects: Propoxy vs. Amino Group (): The amino substituent (–NH₂) increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic propoxy group.

Molecular Weight and Lipophilicity: Propoxy (MW 200.61) and isopentyloxy (MW 228.67) derivatives exhibit higher lipophilicity than methyl (MW 144.56) or amino (MW 145.55) analogs, suggesting improved membrane permeability but reduced aqueous solubility.

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